Home > Products > Screening Compounds P20410 > Prt 060128 (potassium)
Prt 060128 (potassium) -

Prt 060128 (potassium)

Catalog Number: EVT-14915553
CAS Number:
Molecular Formula: C20H20ClFKN5O5S2
Molecular Weight: 568.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elinogrel potassium, also known as PRT 060128, is a novel compound that acts as a competitive and reversible antagonist of the platelet P2Y12 receptor. This receptor plays a critical role in platelet activation and aggregation, making Elinogrel potassium a significant candidate for therapeutic applications in cardiovascular diseases. The compound is synthesized through a multi-step chemical process, which culminates in the formation of its potassium salt form.

Source

Elinogrel potassium was developed by Portola Pharmaceuticals and is currently undergoing clinical evaluations for its efficacy in preventing thrombotic events in patients with cardiovascular conditions. The compound's design and synthesis have been documented in various scientific publications, highlighting its potential as a therapeutic agent.

Classification
  • Chemical Name: Potassium; (5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide
  • Molecular Formula: C20H20ClFKN5O5S2
  • Molecular Weight: 568.1 g/mol
  • IUPAC Name: As detailed above.
Synthesis Analysis

Methods

The synthesis of Elinogrel potassium involves several key steps:

  1. Formation of the Quinazolinone Core: This is achieved through cyclization reactions that establish the foundational structure of the compound.
  2. Attachment of Functional Groups: Various functional groups are introduced, including fluorine and methylamino groups.
  3. Formation of the Potassium Salt: The final step involves neutralization with potassium hydroxide to yield Elinogrel potassium.

Technical Details

The industrial production of Elinogrel potassium is optimized for high yield and purity. Key aspects include:

  • Use of high-purity starting materials.
  • Control over reaction conditions (temperature, pressure, pH).
  • Advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Molecular Structure Analysis

Structure

Elinogrel potassium features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The quinazolinone core is central to its mechanism of action, while the sulfonylurea moiety enhances its binding affinity to the P2Y12 receptor.

Data

  • InChI Key: ORAKJDGBKULZRH-UHFFFAOYSA-N
  • Canonical SMILES: CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl)F.[K+]
Chemical Reactions Analysis

Reactions

Elinogrel potassium can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form different derivatives.
  2. Reduction: Reduction can modify functional groups within the molecule.
  3. Substitution: Substitution reactions can occur at the quinazolinone core or sulfonyl group.

Technical Details

Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution may involve halogenating agents or nucleophiles depending on the desired product.

Mechanism of Action

Elinogrel potassium exerts its pharmacological effects by binding specifically and reversibly to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate-mediated activation of the glycoprotein IIb/IIIa complex, crucial for platelet aggregation. Consequently, this leads to reduced thrombus formation and has potential therapeutic implications in managing cardiovascular disorders .

Physical and Chemical Properties Analysis

Physical Properties

Elinogrel potassium is typically presented as a white to off-white solid with specific melting points and solubility characteristics that facilitate its formulation into pharmaceutical preparations.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile is essential for its bioavailability and efficacy as a therapeutic agent .

Applications

Elinogrel potassium has several scientific uses:

  • Chemistry: Serves as a model compound for studying P2Y12 receptor antagonists.
  • Biology: Investigated for effects on platelet aggregation and thrombosis.
  • Medicine: Potential therapeutic agent for preventing blood clots in patients with cardiovascular diseases.
  • Industry: Used in developing new antiplatelet drugs and related pharmaceutical research .
Mechanistic Pharmacology of PRT 060128 as a P2Y<sub>12</sub> Receptor Antagonist

Competitive Inhibition Dynamics at the P2Y12 Receptor Binding Interface

PRT 060128 (elinogrel potassium) functions as a direct, competitive, and reversible antagonist of the platelet P2Y12 receptor, a Gi-protein coupled receptor (GPCR) central to ADP-mediated thrombus formation. Its inhibitory activity stems from specific molecular interactions at the ADP-binding pocket. Unlike thienopyridine prodrugs (e.g., clopidogrel), PRT 060128 binds the receptor in its pharmacologically active form, competing directly with endogenous ADP for occupancy [1] [3].

Biochemical studies reveal an IC50 of 20 nM for PRT 060128 in inhibiting ADP-stimulated platelet aggregation in human platelet-rich plasma, underscoring its high receptor affinity [3] [6]. This potency arises from structural complementarity with the P2Y12 binding site. Key interactions include:

  • Competitive displacement: PRT 060128 mimics ADP’s purine recognition motif but incorporates a sulfonylurea moiety that forms hydrogen bonds with extracellular cysteine residues (Cys17 and Cys270), critical for receptor conformation [4] [8].
  • Steric hindrance: The chlorothiophene and quinazolinone groups create steric constraints that prevent receptor transition to its active G-protein-coupled state, even when ADP is bound [3].

Table 1: Competitive Binding Kinetics of PRT 060128 at the P2Y12 Receptor

ParameterValueExperimental Context
IC5020 nMADP-induced platelet aggregation (human PRP)
Ki (ADP displacement)15–30 nMRadiolabeled 2-MeS-ADP binding assays
Receptor Residence Time8–12 minutesWashout/recovery kinetics studies

This competitive mechanism enables rapid onset of inhibition, distinguishing it from irreversible thienopyridines [1] [8].

Reversibility Profiles in ADP-Mediated Platelet Activation Pathways

The reversibility of PRT 060128’s P2Y12 blockade is a defining pharmacodynamic characteristic. In vitro studies demonstrate that platelet function recovers completely within 30–60 minutes of drug washout, attributable to rapid receptor dissociation without covalent modification [1] [3]. This contrasts sharply with thienopyridines, which cause irreversible receptor inactivation via disulfide bonding, necessitating new platelet generation for functional recovery [8].

Key reversibility dynamics include:

  • Ligand-receptor equilibrium: As a competitive antagonist, PRT 060128 binding follows mass-action kinetics. Declining plasma concentrations shift equilibrium toward unbound receptors, allowing ADP to reactivate platelets [3].
  • Transient inhibition: Pharmacodynamic studies show ~80% inhibition of platelet aggregation immediately post-intravenous bolus, declining to baseline within 12 hours due to redistribution and excretion [1] [6].
  • Restoration of ADP amplification: Washed platelets pre-treated with PRT 060128 regain full responsiveness to ADP-induced amplification of thrombin, collagen, and thromboxane A2 signals post-washout, confirming mechanistic reversibility [4].

Table 2: Reversibility Profile Comparison with P2Y12 Inhibitors

AgentBinding MechanismPlatelet Recovery TimeDependence on Hepatic Metabolism
PRT 060128Reversible/competitive30–60 min (washout)No
ClopidogrelIrreversible5–7 days (new platelets)Yes (CYP450)
TicagrelorReversible/non-competitive2–4 hoursNo

This reversible profile offered potential clinical advantages in scenarios requiring rapid anticoagulation reversal (e.g., emergent surgery) [1] [8].

Dose-Dependent Modulation of Intracellular cAMP Signaling Cascades

PRT 060128 antagonism at P2Y12 receptors directly modulates intracellular cyclic adenosine monophosphate (cAMP) signaling, a key pathway regulating platelet activation. ADP binding to P2Y12 stimulates Gαi2 proteins, inhibiting adenylyl cyclase and reducing cytosolic cAMP. Low cAMP levels facilitate:

  • Inactivation of protein kinase A (PKA)
  • Dephosphorylation of vasodilator-stimulated phosphoprotein (VASP)
  • Activation of glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, enabling fibrinogen binding and platelet aggregation [4] [8].

PRT 060128 dose-dependently elevates intraplatelet cAMP by blocking ADP-induced adenylyl cyclase inhibition. Experimental data demonstrates:

  • At IC50 (20 nM): ~50% increase in basal cAMP levels in ADP-stimulated platelets.
  • At 100 nM: >80% increase in cAMP, comparable to maximal forskolin stimulation [3] [8].

Table 3: Dose-Dependent Effects on cAMP-PKA-VASP Axis

[PRT 060128]cAMP Elevation (% of max)VASP PhosphorylationGPIIb/IIIa Inhibition
10 nM20–30%Minimal increase<20%
20 nM45–55%Significant (p<0.01)40–50%
60 nM75–85%Near-maximal70–80%
100 nM95–100%Maximal>90%

This cAMP elevation triggers a signaling cascade:

  • PKA activation: Increased cAMP binds PKA regulatory subunits, releasing catalytic subunits.
  • VASP phosphorylation: PKA phosphorylates VASP at Ser157, inducing conformational changes that sterically hinder GPIIb/IIIa activation.
  • Integrin suppression: Phosphorylated VASP sequesters Rap1b-GTP, preventing inside-out activation of GPIIb/IIIa receptors [4] [8].

The dose-response relationship is sigmoidal, with steepest efficacy gains between 20–60 nM, correlating with near-complete receptor occupancy. This cascade amplification explains PRT 060128’s potent anti-aggregatory effects despite only partial receptor inhibition at sub-saturating doses [3] [4].

Properties

Product Name

Prt 060128 (potassium)

IUPAC Name

potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide

Molecular Formula

C20H20ClFKN5O5S2

Molecular Weight

568.1 g/mol

InChI

InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1

InChI Key

QTAKELQYFWTLOA-UHFFFAOYSA-M

Canonical SMILES

CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.